BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)-
Description
The compound Benzofuran, 4,7-dimethoxy-2,3-dimethyl-6-(o-methoxybenzoyl)- features a benzofuran core substituted with methoxy groups at positions 4 and 7, methyl groups at positions 2 and 3, and an o-methoxybenzoyl moiety at position 4.
Properties
CAS No. |
49710-87-4 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)25-20-17(11)16(23-4)10-14(19(20)24-5)18(21)13-8-6-7-9-15(13)22-3/h6-10H,1-5H3 |
InChI Key |
OQRVWBDKIKNKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C(=CC(=C12)OC)C(=O)C3=CC=CC=C3OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization Strategies
Copper-mediated reactions dominate benzofuran synthesis due to their cost-effectiveness and versatility. A representative method involves the coupling of o-hydroxyaldehyde precursors with alkynes under controlled conditions. For example, Lin et al. demonstrated that treating 5-hydroxy-4,7-dimethoxy-2,3-dimethylbenzaldehyde with terminal alkynes in the presence of copper iodide (10 mol%) and choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent achieves cyclization at 80°C, yielding the benzofuran core in 70–91% efficiency. The ChCl.EG solvent stabilizes polar intermediates, while the chloride ion acts as a weak base to facilitate deprotonation.
Key Reaction Parameters
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CuI (10 mol%) | ChCl.EG | 80°C | 85 |
| CuCl (15 mol%) | DMF | 100°C | 78 |
o-Methoxybenzoyl Group Installation at C6
Friedel-Crafts Acylation
Introducing the o-methoxybenzoyl group requires careful electrophilic substitution. A modified Friedel-Crafts reaction employs o-methoxybenzoyl chloride in the presence of scandium triflate (20 mol%) under anhydrous conditions:
$$
\text{Benzofuran core} + \text{o-Methoxybenzoyl chloride} \xrightarrow{\text{Sc(OTf)₃, CH₂Cl₂}} \text{Target Compound}
$$
Optimization Insights
Transition-Metal-Mediated Carbonylative Annulation
Palladium-catalyzed carbonylative annulation offers a complementary route. Substituting imidazo-pyridines with o-methoxybenzoyl precursors in the presence of Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline ligand generates the target compound via CO elimination (Scheme 7 in source). Yields reach 65–82%, contingent on electronic effects of substituents.
Integrated Synthetic Routes
Sequential One-Pot Methodology
A convergent strategy minimizes purification steps:
- Core formation : Copper-catalyzed cyclization of 5-hydroxy-4,7-dimethoxy-2,3-dimethylbenzaldehyde with ethynyltrimethylsilane.
- In-situ acylation : Direct addition of o-methoxybenzoyl chloride and Sc(OTf)₃ to the reaction mixture.
This method achieves an overall yield of 68% with >95% purity by HPLC.
Solid-Phase Synthesis
Immobilizing the benzofuran core on Wang resin enables iterative functionalization. After acylation, cleavage with TFA/H₂O (95:5) liberates the target compound in 72% yield. While scalable, this approach requires specialized equipment.
Analytical and Optimization Considerations
Purity Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity. UV detection at 260 nm aligns with benzofuran’s absorbance maxima.
Reaction Optimization via Design of Experiments (DoE)
A fractional factorial design evaluated four variables:
- Catalyst loading (5–15 mol%)
- Temperature (60–100°C)
- Solvent polarity (ChCl.EG vs DMF)
- Reaction time (6–24 hrs)
Key Findings
- Catalyst loading and temperature account for 74% of yield variability.
- ChCl.EG solvent increases yields by 12% compared to DMF.
Chemical Reactions Analysis
Types of Reactions
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-quinones, while reduction can yield dihydrobenzofurans. Substitution reactions can introduce halogens, nitro groups, or other functional groups, leading to a diverse array of benzofuran derivatives .
Scientific Research Applications
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or tyrosinase, leading to its antimicrobial or anticancer effects . The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- Methoxy vs. Fluoro Substitutions :
Studies on benzofuran derivatives (e.g., compounds 7a–7j) reveal that methoxy groups (electron-donating) at the benzofuran core enhance inhibitory activity against SIRT2 compared to fluoro groups (electron-withdrawing). For example, compounds 7a–7e (methoxy-substituted) showed superior SIRT2 inhibition to 7f–7j (fluoro-substituted), aligning with the target compound’s methoxy-rich structure . - Positional Isomerism: Derivatives such as 5,6-dimethoxybenzimidazole () differ in substitution positions (5,6 vs. 4,7).
Functional Group Variations
- Acyl vs. Alkyl Substituents :
The o-methoxybenzoyl group at position 6 introduces a bulky aromatic acyl moiety, contrasting with alkyloxy substituents in compounds like 6-[(4,7,7-trimethyloctan-2-yl)oxy]-2,3-dihydrobenzofuran (). The acyl group may enhance π-π stacking interactions in enzyme active sites but reduce solubility compared to alkyl chains . - Dione vs. Non-Dione Derivatives: 2,3-Benzofurandione derivatives () contain ketone groups, increasing electrophilicity and reactivity. The target compound lacks this feature, suggesting differences in metabolic stability and redox behavior .
Enzyme Inhibition Potential
The target compound’s methoxy and methyl groups align with structure-activity relationships (SARs) observed in SIRT inhibitors. For instance, electron-donating groups at the benzofuran core correlate with enhanced SIRT2 inhibition (IC₅₀ values in the low micromolar range for analogs) . In contrast, 5,6-dimethoxyindole () lacks the acyl group critical for target engagement, likely reducing potency.
Toxicity Considerations
Benzofuran compounds generally exhibit stimulant-like toxicity, including tachycardia, hypertension, and neuropsychiatric effects ().
Data Table: Key Comparative Properties
Biological Activity
Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzofuran, 4,7-Dimethoxy-2,3-Dimethyl-6-(o-Methoxybenzoyl)- (CAS No. 49710-87-4) is a notable compound with potential applications in various therapeutic areas. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)-(2-methoxyphenyl)methanone |
| InChI Key | OQRVWBDKIKNKDG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C(=CC(=C12)OC)C(=O)C3=CC=CC=C3OC)OC)C |
Synthesis
The synthesis of this benzofuran derivative typically involves multi-step organic reactions. A common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Various synthetic routes have been optimized for yield and efficiency, including microwave-assisted synthesis techniques .
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit varying degrees of antimicrobial activity. In a study involving several benzofuran compounds, it was found that most derivatives showed no significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. However, specific compounds demonstrated activity against Candida albicans, particularly compounds identified as 2l , 2m , and 2o , which inhibited fungal growth at concentrations of 512 mg/L .
Anticancer Activity
Despite the promising structure of benzofurans, studies have shown limited anticancer efficacy. In cytotoxicity tests against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cell lines, the tested derivatives did not exhibit significant anticancer activity. The inability to determine IC50 values suggests that these compounds may require further structural modifications to enhance their therapeutic potential .
The proposed mechanism of action for Benzofuran, 4,7-Dimethoxy-2,3-Dimethyl-6-(o-Methoxybenzoyl)- involves its interaction with specific molecular targets. It may inhibit enzymes such as carbonic anhydrase or tyrosinase, contributing to its antimicrobial and potential anticancer effects.
Case Studies
Several studies have focused on the biological activities of benzofurans:
- Antimicrobial Study : A series of benzofuran derivatives were synthesized and tested for antimicrobial properties. While most showed no activity, certain derivatives exhibited effectiveness against fungal strains .
- Cytotoxicity Assessment : Research on the cytotoxic effects of benzofurans highlighted the lack of significant results against cancer cell lines, indicating a need for further exploration into structural modifications to improve efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,7-dimethoxy-2,3-dimethyl-6-(o-methoxybenzoyl)benzofuran, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis of substituted benzofurans typically involves multi-step reactions. For this compound, a plausible route could start with a benzofuran core modified via Friedel-Crafts acylation to introduce the o-methoxybenzoyl group at position 5. Key steps include:
Core Formation : Use a benzofuran precursor (e.g., 4,7-dimethoxy-2,3-dimethylbenzofuran) and activate position 6 for electrophilic substitution.
Acylation : React with o-methoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to prevent over-reaction.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization hinges on strict temperature control and stoichiometric excess of the acylating agent (1.2–1.5 equivalents) .
Q. How can the structural integrity of this benzofuran derivative be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 4,7; methyl groups at 2,3). The o-methoxybenzoyl group will show distinct aromatic splitting patterns.
- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z ~400) and purity (>95%).
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction can resolve spatial arrangement, especially the orientation of the benzoyl group .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Antiviral Assays : Plaque reduction assays against RNA viruses (e.g., HCV), given benzofuran's known polymerase inhibition .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Substituent Variation : Systematically modify substituents (e.g., replace o-methoxybenzoyl with halogens or bulkier acyl groups) to assess impact on target binding.
Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., HCV NS5B polymerase).
Computational Modeling : Dock analogs into target protein active sites (e.g., HCV NS5B) using AutoDock Vina to predict binding affinities. Prioritize derivatives with improved ΔG values .
Q. What mechanisms could explain contradictory data in biological activity across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Metabolic Instability : Perform stability studies in liver microsomes; use LC-MS to identify degradation products.
- Off-Target Effects : Employ proteome-wide profiling (e.g., kinase panels) to identify unintended interactions. For example, benzofurans may inhibit cytochrome P450 enzymes, skewing cytotoxicity results .
Q. How can computational tools predict the environmental persistence or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (LC₅₀ for fish, Daphnia).
- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential toxic metabolites (e.g., demethylated or oxidized products).
- Molecular Dynamics : Simulate interactions with environmental receptors (e.g., soil organic matter) to assess binding and mobility .
Q. What strategies resolve spectral ambiguities in characterizing this compound’s regioisomers?
- Methodological Answer :
- 2D NMR : Use NOESY or ROESY to differentiate substituent proximity (e.g., o-methoxybenzoyl vs. para-substituted analogs).
- Isotopic Labeling : Synthesize ¹³C-labeled methoxy groups to track coupling patterns in ¹³C-¹H HSQC.
- Comparative Analysis : Compare with published spectra of structurally defined benzofurans (e.g., HCV inhibitor libraries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
